molecular formula C22H18N2O B12701058 o-(4-(p-Tolyl)-3H-1,5-benzodiazepin-2-yl)phenol

o-(4-(p-Tolyl)-3H-1,5-benzodiazepin-2-yl)phenol

Katalognummer: B12701058
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: QRDHNXABVLJUCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NIOSH/SN0900000 is a compound recognized by the National Institute for Occupational Safety and Health (NIOSH) It is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of NIOSH/SN0900000 involves several synthetic routes. These routes typically include the use of specific reagents and controlled reaction conditions to ensure the purity and efficacy of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production.

Industrial Production Methods

In industrial settings, the production of NIOSH/SN0900000 is carried out using advanced techniques to ensure high yield and quality. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

NIOSH/SN0900000 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used

Wissenschaftliche Forschungsanwendungen

NIOSH/SN0900000 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: It is studied for its effects on biological systems and its potential use in biological assays.

    Medicine: It is investigated for its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various industrial products and as a component in manufacturing processes.

Wirkmechanismus

The mechanism of action of NIOSH/SN0900000 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the concentration and the specific conditions under which the compound is used

Vergleich Mit ähnlichen Verbindungen

NIOSH/SN0900000 is compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds and nitroaromatic compounds. The comparison focuses on the differences in their chemical properties, reactions, and applications, emphasizing the unique aspects of NIOSH/SN0900000.

List of Similar Compounds

  • Volatile Organic Compounds (e.g., ethanol, acetone, benzene)
  • Nitroaromatic Compounds (e.g., nitrobenzene, nitrotoluene)

By understanding the unique properties and applications of NIOSH/SN0900000, researchers can better utilize this compound in their scientific endeavors.

Eigenschaften

Molekularformel

C22H18N2O

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-[2-(4-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C22H18N2O/c1-15-10-12-16(13-11-15)20-14-21(17-6-2-5-9-22(17)25)24-19-8-4-3-7-18(19)23-20/h2-13,25H,14H2,1H3

InChI-Schlüssel

QRDHNXABVLJUCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.